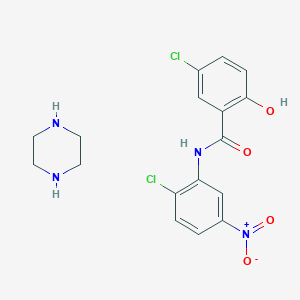
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide;piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide;piperazine is a compound known for its significant biological effects. It is an active substance in the drug Niclosamide (Phenasal), which is used as an anticestodal agent . This compound has been studied for its potential to improve biological effects through various modifications .
Preparation Methods
The synthesis of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-5-nitroaniline under specific conditions . The reaction typically requires a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with the amine to form the desired benzamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can participate in nucleophilic aromatic substitution reactions.
Formation of Ammonium Salts: Reactions with higher amines (e.g., dodecan-1-amine, hexadecan-1-amine) and 1-(2-aminoethyl)-piperazine lead to the formation of water-soluble ammonium salts.
Scientific Research Applications
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used in the study of nucleophilic aromatic substitution reactions and the formation of ammonium salts.
Biology and Medicine: As an active ingredient in Niclosamide, it is used to treat tapeworm infections. Research is ongoing to explore its potential in other therapeutic areas.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. In the case of Niclosamide, it disrupts the energy metabolism of tapeworms by uncoupling oxidative phosphorylation, leading to the death of the parasite . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar compounds include other halogenated benzamides and nitroaniline derivatives. For example:
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: This compound is structurally similar and has been studied for its biological effects.
2-chloro-5-nitroaniline: A precursor in the synthesis of the target compound.
The uniqueness of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide lies in its specific combination of functional groups, which confer its distinct biological activity and chemical reactivity.
Properties
Molecular Formula |
C17H18Cl2N4O4 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide;piperazine |
InChI |
InChI=1S/C13H8Cl2N2O4.C4H10N2/c14-7-1-4-12(18)9(5-7)13(19)16-11-6-8(17(20)21)2-3-10(11)15;1-2-6-4-3-5-1/h1-6,18H,(H,16,19);5-6H,1-4H2 |
InChI Key |
XTRZTXRGVZSSPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















